An In-depth Technical Guide to 5-(Trifluoromethyl)indole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-(Trifluoromethyl)indole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethyl Group in the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Strategic functionalization of this privileged scaffold is a key tactic in drug discovery. The introduction of a trifluoromethyl (-CF3) group, as seen in 5-(Trifluoromethyl)indole, is a particularly powerful modification. This highly electronegative moiety can profoundly alter a molecule's physicochemical and pharmacological properties, making it a valuable building block for modern drug design.[2][3]
The -CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity to improve cell membrane permeability, and modulates the electronic profile of the indole ring.[4] These attributes make 5-(Trifluoromethyl)indole a highly sought-after intermediate for developing novel therapeutics across various disease areas. This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications for professionals in the field.
Core Properties and Identification
5-(Trifluoromethyl)indole is a solid, typically appearing as an off-white or yellow powder at room temperature. Its core identification and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 100846-24-0 | [5][6] |
| Molecular Formula | C₉H₆F₃N | [5][6] |
| Molecular Weight | 185.15 g/mol | [5][6] |
| Melting Point | 67-70 °C | [5] |
| Boiling Point | 256.7 ± 35.0 °C (Predicted) | [7] |
| Form | Powder | [5] |
Spectroscopic Characterization
Accurate characterization is critical for confirming the identity and purity of 5-(Trifluoromethyl)indole. Below is a summary of expected spectroscopic data based on analysis of the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The N-H proton of the pyrrole ring will typically appear as a broad singlet at a downfield chemical shift (> 8 ppm). Protons on the pyrrole ring (at C2, C3) and the benzene ring (C4, C6, C7) will exhibit characteristic splitting patterns (singlets, doublets, or multiplets) in the aromatic region (approx. 6.5-8.0 ppm).
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the -CF3 group.
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and powerful tool for characterization. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the -CF3 group.[8][9] The chemical shift, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard, is characteristic of an aromatic trifluoromethyl group.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹, characteristic of the indole N-H bond.[10]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region, indicative of the trifluoromethyl group.[11]
Mass Spectrometry (MS)
Under electron ionization (EI) conditions, the mass spectrum is expected to show a prominent molecular ion (M⁺˙) peak at m/z = 185. The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the -CF3 group. Key fragmentation pathways may include:
-
Loss of a Fluorine radical (•F): Leading to a fragment at [M-19]⁺.
-
Loss of the Trifluoromethyl radical (•CF₃): A potential fragmentation leading to an ion at m/z 116.[12]
-
Loss of HCN: A characteristic fragmentation of the indole ring, leading to an ion at [M-27]⁺.
Caption: Leimgruber-Batcho Synthesis Workflow.
Experimental Protocol (General):
-
Enamine Formation: 4-Methyl-3-nitrobenzotrifluoride is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine such as pyrrolidine. The reaction is typically heated to form the intermediate β-dimethylamino-2-nitro-4-(trifluoromethyl)styrene. [12]2. Reductive Cyclization: The crude enamine intermediate is then subjected to reductive cyclization. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. [13]The nitro group is reduced to an amine, which spontaneously cyclizes and eliminates the secondary amine to yield the final indole product.
Fischer Indole Synthesis
A classic and highly versatile method, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. [14][15] Experimental Protocol (General):
-
Hydrazone Formation: 4-(Trifluoromethyl)phenylhydrazine is condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under mild acidic conditions to form the corresponding phenylhydrazone. [16]2. Indolization: The isolated hydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid). [15]This induces a-[8][8]sigmatropic rearrangement, followed by the elimination of ammonia, to form the indole ring. [15]The choice of carbonyl partner determines the substitution pattern at the C2 and C3 positions of the final indole product.
Chemical Reactivity and Mechanistic Insights
The reactivity of the indole nucleus is significantly modulated by the strongly electron-withdrawing trifluoromethyl group at the 5-position.
Electrophilic Aromatic Substitution
The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the C3 position. [17]This is because the resulting cationic intermediate (Wheland intermediate) allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. [18] The -CF3 group at C5 is a powerful deactivating group due to its strong negative inductive effect (-I). This effect reduces the electron density of the entire ring system, making it less nucleophilic than unsubstituted indole. However, the pyrrole ring remains the more reactive part of the molecule. Electrophilic attack still preferentially occurs at the C3 position. The deactivation of the benzene ring by the -CF3 group further enhances the selectivity for substitution on the pyrrole moiety.
Caption: Electrophilic Substitution at C3.
Common Electrophilic Substitution Reactions:
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent (generated from POCl₃ and DMF). [19]Despite the deactivation by the -CF3 group, this reaction is typically high-yielding for electron-rich heterocycles like indole. [20]* Mannich Reaction: This reaction installs an aminomethyl group at the C3 position using formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions. [21]The resulting "gramine" analogue can serve as a versatile synthetic intermediate.
-
Friedel-Crafts Acylation: Acylation at the C3 position can be achieved using an acid chloride or anhydride with a Lewis acid catalyst.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by the 5-trifluoromethyl substituent make this indole scaffold a valuable component in the design of therapeutic agents.
-
Enhanced Lipophilicity and CNS Penetration: The lipophilic nature of the -CF3 group can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system. [3]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. [3]Incorporating this group can block potential metabolic hotspots, thereby increasing the half-life and bioavailability of a drug.
-
Modulation of Receptor Binding: The strong dipole moment and electron-withdrawing nature of the -CF3 group can alter the electronic environment of the indole scaffold, influencing hydrogen bonding and other non-covalent interactions with protein targets. This allows for the fine-tuning of binding affinity and selectivity. [4] While specific approved drugs prominently featuring the 5-(Trifluoromethyl)indole core are not widespread, this moiety is a key building block in the synthesis of numerous investigational compounds, including inhibitors of kinases, cyclooxygenases (as celecoxib analogues), and other enzymes and receptors. [22]
Safety and Handling
5-(Trifluoromethyl)indole is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Statements: It is classified as acutely toxic if swallowed (H300), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
5-(Trifluoromethyl)indole is a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its unique electronic and physical properties, imparted by the trifluoromethyl group, provide a strategic advantage for designing molecules with enhanced metabolic stability, membrane permeability, and target-binding characteristics. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this powerful scaffold in the development of next-generation therapeutics.
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